2-Cyano-N-[(2S,3R)-2-cyclopropyl-6-oxopiperidin-3-yl]pyridine-4-carboxamide
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Overview
Description
2-Cyano-N-[(2S,3R)-2-cyclopropyl-6-oxopiperidin-3-yl]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a cyano group, a cyclopropyl group, and a piperidinone moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-[(2S,3R)-2-cyclopropyl-6-oxopiperidin-3-yl]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of a cyanoacetamide derivative with a suitable aldehyde or ketone, followed by cyclization and functional group transformations to introduce the desired substituents . The reaction conditions often require the use of catalysts, such as piperidine, and solvents like ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-[(2S,3R)-2-cyclopropyl-6-oxopiperidin-3-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the cyano group or other functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Cyano-N-[(2S,3R)-2-cyclopropyl-6-oxopiperidin-3-yl]pyridine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyano-N-[(2S,3R)-2-cyclopropyl-6-oxopiperidin-3-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit topoisomerase enzymes, which are involved in DNA replication and repair, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds like 2-cyano-N-(2-nitrophenyl)acetamide share structural similarities and exhibit comparable biological activities.
Indole derivatives: These compounds also contain nitrogen heterocycles and are known for their diverse biological activities.
Uniqueness
2-Cyano-N-[(2S,3R)-2-cyclopropyl-6-oxopiperidin-3-yl]pyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclopropyl and piperidinone moieties contribute to its stability and potential as a therapeutic agent .
Properties
IUPAC Name |
2-cyano-N-[(2S,3R)-2-cyclopropyl-6-oxopiperidin-3-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c16-8-11-7-10(5-6-17-11)15(21)18-12-3-4-13(20)19-14(12)9-1-2-9/h5-7,9,12,14H,1-4H2,(H,18,21)(H,19,20)/t12-,14+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHWEOXPKAPTDG-OCCSQVGLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C(CCC(=O)N2)NC(=O)C3=CC(=NC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@H]([C@@H]1NC(=O)C2=CC(=NC=C2)C#N)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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